Cas no 1805573-05-0 (3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde)

3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde
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- Inchi: 1S/C9H3F6IO/c10-8(11,12)5-1-4(3-17)2-6(16)7(5)9(13,14)15/h1-3H
- InChI Key: FZHORIDLZJNWHJ-UHFFFAOYSA-N
- SMILES: IC1=CC(C=O)=CC(C(F)(F)F)=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 286
- Topological Polar Surface Area: 17.1
- XLogP3: 3.8
3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033900-1g |
3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde |
1805573-05-0 | 97% | 1g |
1,475.10 USD | 2021-05-31 |
3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on 3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde
Comprehensive Overview of 3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde (CAS No. 1805573-05-0)
3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde (CAS No. 1805573-05-0) is a highly specialized organic compound that has garnered significant attention in the field of fluorinated aromatic chemistry. This compound is characterized by its unique molecular structure, featuring two trifluoromethyl groups and an iodo substituent on a benzaldehyde backbone. Such structural attributes make it a valuable intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery, material science, and catalysis.
The growing demand for fluorinated compounds in modern chemistry has positioned 3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde as a key player in the development of novel chemical entities. Its electron-withdrawing properties, imparted by the trifluoromethyl groups, enhance its reactivity in various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions. These reactions are critical in the synthesis of complex molecules, particularly in the pharmaceutical industry, where fluorinated analogs are often sought after for their improved metabolic stability and bioavailability.
In recent years, the compound has been explored for its potential role in organic electronics and optoelectronic materials. The incorporation of fluorinated aromatic systems into conjugated polymers or small molecules can significantly alter their electronic properties, making them suitable for applications in OLEDs, solar cells, and sensors. This aligns with the current trend of developing sustainable and high-performance materials for next-generation technologies. As a result, 3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde is increasingly being studied in academic and industrial research labs worldwide.
Another area of interest is the compound's utility in medicinal chemistry. The presence of both iodine and trifluoromethyl groups offers unique opportunities for structure-activity relationship (SAR) studies. These functional groups can serve as handles for further derivatization, enabling the creation of libraries of compounds for screening against various biological targets. Given the rising focus on personalized medicine and targeted therapies, this compound's versatility makes it a valuable tool for drug developers.
From a synthetic perspective, 3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde is often prepared through multi-step procedures involving halogenation and formylation reactions. The choice of reagents and conditions is critical to achieving high yields and purity, which are essential for its subsequent applications. Researchers are also investigating greener synthetic routes to align with the principles of green chemistry and sustainability, reflecting the broader shift toward environmentally friendly practices in chemical manufacturing.
In summary, 3,4-Bis(trifluoromethyl)-5-iodobenzaldehyde (CAS No. 1805573-05-0) is a multifaceted compound with wide-ranging applications in advanced materials, pharmaceuticals, and catalysis. Its unique structural features and reactivity profile make it a subject of ongoing research and development. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern chemistry and technology.
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